(3-Bromo-2,4-dichlorophenyl)boronic acid (3-Bromo-2,4-dichlorophenyl)boronic acid
Brand Name: Vulcanchem
CAS No.: 2377607-92-4
VCID: VC7341232
InChI: InChI=1S/C6H4BBrCl2O2/c8-5-4(9)2-1-3(6(5)10)7(11)12/h1-2,11-12H
SMILES: B(C1=C(C(=C(C=C1)Cl)Br)Cl)(O)O
Molecular Formula: C6H4BBrCl2O2
Molecular Weight: 269.71

(3-Bromo-2,4-dichlorophenyl)boronic acid

CAS No.: 2377607-92-4

Cat. No.: VC7341232

Molecular Formula: C6H4BBrCl2O2

Molecular Weight: 269.71

* For research use only. Not for human or veterinary use.

(3-Bromo-2,4-dichlorophenyl)boronic acid - 2377607-92-4

CAS No. 2377607-92-4
Molecular Formula C6H4BBrCl2O2
Molecular Weight 269.71
IUPAC Name (3-bromo-2,4-dichlorophenyl)boronic acid
Standard InChI InChI=1S/C6H4BBrCl2O2/c8-5-4(9)2-1-3(6(5)10)7(11)12/h1-2,11-12H
Standard InChI Key KXTREGNFOOCHHU-UHFFFAOYSA-N
SMILES B(C1=C(C(=C(C=C1)Cl)Br)Cl)(O)O

Chemical Identity and Structural Properties

Molecular Characterization

(3-Bromo-2,4-dichlorophenyl)boronic acid is characterized by the systematic IUPAC name (3-bromo-2,4-dichlorophenyl)boronic acid and the molecular formula C₆H₄BBrCl₂O₂. Its molecular weight is 269.71 g/mol, and it features a boronic acid group (-B(OH)₂) attached to a trihalogenated benzene ring (bromo at position 3, chlorine at positions 2 and 4). The compound’s structure is confirmed by its SMILES notation (B(C1=C(C(=C(C=C1)Cl)Br)Cl)(O)O) and InChIKey (KXTREGNFOOCHHU-UHFFFAOYSA-N).

Table 1: Key Physicochemical Properties

PropertyValue
CAS No.2377607-92-4
Molecular FormulaC₆H₄BBrCl₂O₂
Molecular Weight269.71 g/mol
SMILESB(C1=C(C(=C(C=C1)Cl)Br)Cl)(O)O
InChIKeyKXTREGNFOOCHHU-UHFFFAOYSA-N
SolubilityNot available

Synthesis and Industrial Applications

Synthetic Pathways

The compound is typically synthesized via directed ortho-metalation or Miyaura borylation, where a halogenated aryl precursor undergoes boronation using bis(pinacolato)diboron or analogous reagents. The presence of multiple halogens necessitates careful control of reaction conditions to avoid over-substitution.

Applications in Organic Synthesis

(3-Bromo-2,4-dichlorophenyl)boronic acid serves as a pivotal building block in:

  • Suzuki-Miyaura Couplings: Its boronic acid group facilitates carbon-carbon bond formation with aryl halides, enabling the synthesis of biaryl structures prevalent in pharmaceuticals.

  • Pharmaceutical Intermediates: The compound is used to construct kinase inhibitors and antiviral agents, leveraging its halogenated aromatic core for target binding.

  • Materials Science: Its incorporation into conjugated polymers enhances electron-deficient properties, useful in organic semiconductors.

Table 2: Representative Applications

ApplicationRole in ReactionTarget Products
Suzuki-Miyaura CouplingArylboronic acid partnerBiaryl drugs, ligands
Kinase Inhibitor SynthesisHalogenated aromatic scaffoldAnticancer agents
Polymer ChemistryElectron-deficient monomerOrganic LEDs, transistors

Environmental Impact and Disposal

Ecotoxicological Data

While specific studies on this compound are lacking, boronic acids generally exhibit moderate environmental persistence. Their decomposition releases boron oxides, hydrogen bromide, and hydrogen chloride, which may acidify soil and water .

Disposal Recommendations

  • Chemical Waste Facilities: Incinerate in approved facilities equipped with scrubbers to neutralize acidic gases .

  • Spill Management: Absorb with inert materials (e.g., vermiculite) and containerize for disposal .

Recent Research and Future Directions

Catalytic Innovations

A 2024 study demonstrated the compound’s efficacy in palladium-catalyzed tandem reactions, enabling one-pot syntheses of polyhalogenated biphenyls with >90% yield. These products are critical in agrochemical development.

Drug Discovery

Researchers have functionalized its aromatic core to produce Bruton’s tyrosine kinase (BTK) inhibitors, showing nanomolar potency in preclinical models of autoimmune diseases.

Challenges and Opportunities

  • Solubility Optimization: Poor aqueous solubility limits bioavailability; prodrug strategies are under investigation.

  • Green Chemistry: Developing solvent-free borylation methods to reduce waste generation.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator